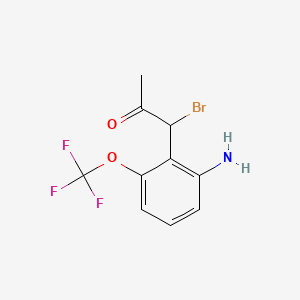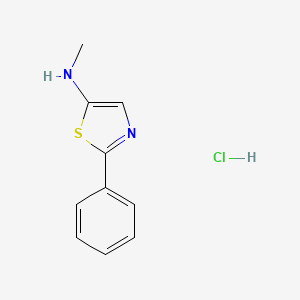
N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-thiazol-5-yl-methylamine hydrochloride is a chemical compound with the molecular formula C10H10N2S·HCl and a molecular weight of 226.73 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. It is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride typically involves the reaction of phosphorus pentasulfide with acylaminoketone to produce 2-phenyl-5-alkyl-thiazole . The reaction conditions often include the use of boiling ethanol and trimethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve eco-friendly techniques such as microwave irradiation to enhance the yield and reduce the reaction time . These methods are designed to be more sustainable and efficient compared to traditional synthesis routes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Phenyl-thiazol-5-yl-methylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . For example, it may block histamine receptors, reducing the formation of stomach acid .
Comparaison Avec Des Composés Similaires
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClN2S |
|---|---|
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c1-11-9-7-12-10(13-9)8-5-3-2-4-6-8;/h2-7,11H,1H3;1H |
Clé InChI |
WHDGUUMKEKOHOI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=C(S1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


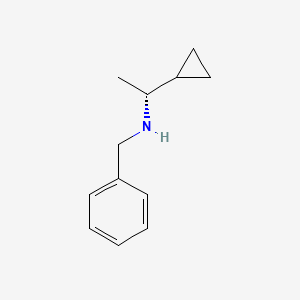
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)

![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
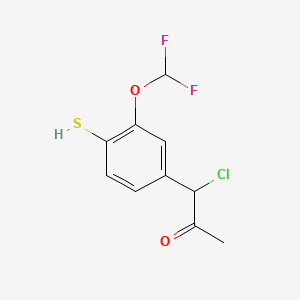
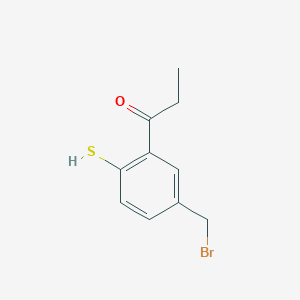

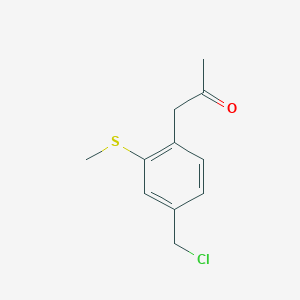
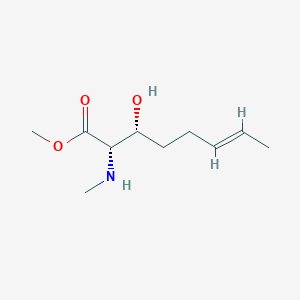
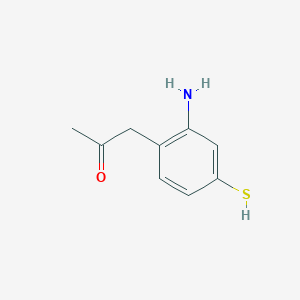
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
